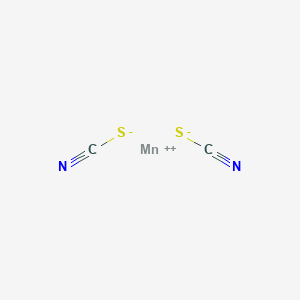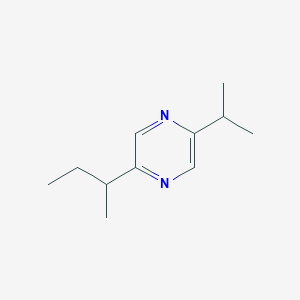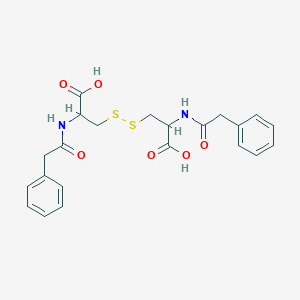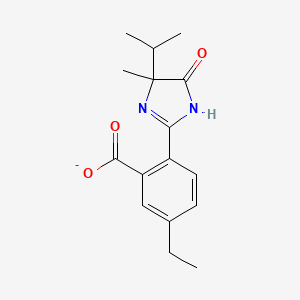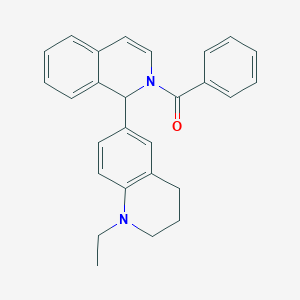
6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that combines elements of isoquinoline and tetrahydroquinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with benzoyl chloride under controlled conditions to form the benzoyl-isoquinoline intermediate. This intermediate is then subjected to further reactions, such as alkylation with ethyl groups, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored for temperature, pressure, and pH to optimize the reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline
- 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline
Uniqueness
6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
| 26580-42-7 | |
Fórmula molecular |
C27H26N2O |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
[1-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C27H26N2O/c1-2-28-17-8-12-22-19-23(14-15-25(22)28)26-24-13-7-6-9-20(24)16-18-29(26)27(30)21-10-4-3-5-11-21/h3-7,9-11,13-16,18-19,26H,2,8,12,17H2,1H3 |
Clave InChI |
OIGZLRZVZOSSFE-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC2=C1C=CC(=C2)C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



